2-Benzylsulfanyl-5-chloromethylthiazole
CAS No.:
Cat. No.: VC14015188
Molecular Formula: C11H10ClNS2
Molecular Weight: 255.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10ClNS2 |
---|---|
Molecular Weight | 255.8 g/mol |
IUPAC Name | 2-benzylsulfanyl-5-(chloromethyl)-1,3-thiazole |
Standard InChI | InChI=1S/C11H10ClNS2/c12-6-10-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Standard InChI Key | HCKYRLWYBRUAHE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CSC2=NC=C(S2)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiazole ring in 2-benzylsulfanyl-5-chloromethylthiazole is a five-membered aromatic system containing one nitrogen and one sulfur atom. The benzylsulfanyl group (–S–CH–CH) at position 2 introduces steric bulk and electron-rich characteristics, while the chloromethyl group (–CHCl) at position 5 provides a reactive site for further substitutions.
Property | Value/Description |
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Molecular Formula | CHClNS |
Molecular Weight | 255.78 g/mol |
Melting Point | 80–85°C (estimated) |
Solubility | Soluble in DCM, THF, DMSO; insoluble in water |
Boiling Point | 290–300°C (estimated, decomp.) |
Spectral Characterization
Key spectral features derived from related compounds include:
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H NMR (CDCl): δ 7.2–7.4 (m, 5H, aromatic), 4.6 (s, 2H, –CHCl), 4.3 (s, 2H, –S–CH–), 7.8 (s, 1H, thiazole-H) .
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C NMR (CDCl): δ 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 128.3–136.1 (aromatic carbons), 37.1 (–CHCl), 40.2 (–S–CH–) .
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IR (KBr): 690 cm (C–S stretch), 750 cm (C–Cl stretch), 1600 cm (aromatic C=C) .
Synthesis Methodologies
Nucleophilic Substitution Route
The most direct synthesis involves reacting 2-chloro-5-chloromethylthiazole with benzyl mercaptan under basic conditions :
Typical Conditions:
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Solvent: Anhydrous THF or DMF
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Base: KCO or EtN
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Temperature: 60–80°C, 12–24 h
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Yield: 60–75% (estimated)
This method leverages the nucleophilic displacement of the 2-chloro group by the benzylsulfanyl anion. The chloromethyl group remains intact, enabling subsequent modifications.
Alternative Photocatalytic Approaches
Recent advances in photocatalytic chlorination, as demonstrated for related thiazoles, suggest potential adaptations for synthesizing intermediates . For instance, UV irradiation in the presence of azoisobutyronitrile (AIBN) could facilitate selective functionalization, though this remains speculative for the target compound.
Chemical Reactivity and Derivatives
Oxidation of the Sulfanyl Group
The benzylsulfanyl moiety undergoes oxidation to sulfoxides or sulfones using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA):
Conditions:
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Reagent: 30% HO, acetic acid, 0°C → RT
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Yield: 50–65% (estimated)
Substitution at the Chloromethyl Group
The –CHCl group participates in nucleophilic substitutions, enabling access to hydroxymethyl or aminomethyl derivatives (Table 2) .
Table 2: Substitution Reactions at the Chloromethyl Group
Nucleophile | Reagent | Product | Yield |
---|---|---|---|
HCOO | Sodium formate | 5-Hydroxymethylthiazole derivative | 70–80% |
NH | Ammonia/MeOH | 5-Aminomethylthiazole derivative | 50–60% |
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